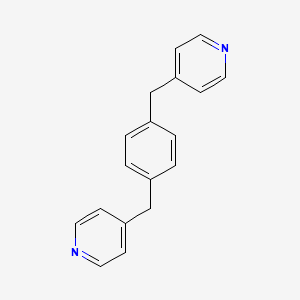

1,4-bis(4-pyridylmethyl)benzene

概要

説明

4,4’-[1,4-Phenylenebis(methylene)]dipyridine is a chemical compound known for its unique structure and properties It consists of two pyridine rings connected by a 1,4-phenylenebis(methylene) linker

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,4-Phenylenebis(methylene)]dipyridine typically involves the reaction of pyridine with 1,4-bis(bromomethyl)benzene under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4,4’-[1,4-Phenylenebis(methylene)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

化学反応の分析

Types of Reactions

4,4’-[1,4-Phenylenebis(methylene)]dipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of alkylated or acylated pyridine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C18H16N2

- Molecular Weight : 260.34 g/mol

- CAS Number : 52469-20-2

- Appearance : White to yellow solid

The compound features a central benzene ring with two 4-pyridylmethyl groups, which contributes to its ability to form metal-organic frameworks (MOFs) and coordination complexes.

Applications in Coordination Chemistry

-

Metal Complex Formation

- BPB acts as a bidentate ligand, coordinating with various metal ions to form stable complexes. For instance, it has been used to synthesize complexes with cadmium and cobalt, leading to one-dimensional and two-dimensional structures respectively .

- These metal complexes exhibit interesting properties such as luminescence and magnetic behavior, making them suitable for applications in sensors and catalysts.

-

Metal-Organic Frameworks (MOFs)

- The flexibility of the pyridyl groups allows BPB to be utilized in creating MOFs with tunable porosity and functionality. These frameworks are valuable for gas storage, separation processes, and catalysis .

- A notable study demonstrated the use of BPB in constructing a MOF that showed enhanced gas adsorption properties compared to traditional materials .

Applications in Material Science

-

Polymer Chemistry

- BPB has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its inclusion in polyimides has shown significant improvements in tensile strength and thermal resistance .

- Additionally, BPB-derived polymers have potential applications in electronic devices due to their conductive properties.

- Nanomaterials

Biological Applications

-

Antimicrobial Activity

- Studies have reported that BPB exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

- A case study highlighted BPB's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential role in combating infections.

-

Drug Delivery Systems

- The compound's ability to form stable complexes with drug molecules has led to its exploration as a drug delivery vehicle. Research shows that BPB can enhance the solubility and bioavailability of poorly soluble drugs .

- In vitro studies demonstrated that BPB-based formulations improved the therapeutic efficacy of cancer drugs by facilitating targeted delivery.

Table 1: Summary of Metal Complexes Formed with BPB

| Metal Ion | Structure Type | Notable Properties |

|---|---|---|

| Cd(II) | One-dimensional chain | Luminescent properties |

| Co(II) | Two-dimensional network | Magnetic behavior |

| Zn(II) | Three-dimensional MOF | High gas adsorption capacity |

| Application | Pathogen/Condition | Outcome |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective against antibiotic-resistant strains |

| Drug delivery | Cancer therapy | Enhanced solubility and bioavailability |

作用機序

The mechanism of action of 4,4’-[1,4-Phenylenebis(methylene)]dipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific application and the nature of the interactions.

類似化合物との比較

Similar Compounds

4,4’-Methylenebis(phenyl isocyanate): An aromatic diisocyanate used in the production of polyurethane plastics.

4,4’-[1,4-Phenylenebis(methylene)]bis(oxy)dibenzoic acid: A compound with similar structural features but different functional groups, used in materials synthesis.

Uniqueness

4,4’-[1,4-Phenylenebis(methylene)]dipyridine is unique due to its specific combination of pyridine rings and a 1,4-phenylenebis(methylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

生物活性

1,4-bis(4-pyridylmethyl)benzene (bpymb) is a versatile organic compound that has garnered significant attention in the fields of coordination chemistry and materials science due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of bpymb, including its synthesis, interactions with biomolecules, and relevant case studies.

Synthesis and Structural Characteristics

bpymb is typically synthesized through the reaction of 4-pyridylmethanol with benzaldehyde derivatives. The compound features a bipyridine structure that allows for coordination with various metal ions, making it suitable for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). The planar geometry of bpymb facilitates strong π-π stacking interactions, which are crucial for its biological activity.

Table 1: Structural Characteristics of bpymb

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 278.35 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMF, DMSO |

Interaction with Biomolecules

bpymb has been studied for its interactions with various biomolecules, particularly proteins and nucleic acids. Research indicates that bpymb can bind to bovine serum albumin (BSA) and DNA, influencing their structural integrity and function. The binding affinity of bpymb to these biomolecules is attributed to hydrogen bonding and hydrophobic interactions.

Case Study: Binding Affinity to BSA

A study utilizing fluorescence spectroscopy demonstrated that bpymb exhibits a high binding affinity to BSA, with a calculated binding constant of . This interaction alters the conformation of BSA, suggesting potential applications in drug delivery systems.

Antioxidant Activity

bpymb has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, contributing to cellular protection against oxidative stress. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, where it demonstrated significant activity compared to standard antioxidants.

Antimicrobial Activity

Research has revealed that bpymb possesses antimicrobial properties against various bacterial strains. A study reported that bpymb exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Table 2: Biological Activities of bpymb

特性

IUPAC Name |

4-[[4-(pyridin-4-ylmethyl)phenyl]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-2-16(14-18-7-11-20-12-8-18)4-3-15(1)13-17-5-9-19-10-6-17/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHRKYGEMWVANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609240 | |

| Record name | 4,4'-[1,4-Phenylenebis(methylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52469-20-2 | |

| Record name | 4,4'-[1,4-Phenylenebis(methylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。